Ethyl (2-benzyl-1H-indol-3-yl)acetate
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Overview
Description
Ethyl (2-benzyl-1H-indol-3-yl)acetate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole ring system, which is fused with a benzyl group and an ethyl acetate moiety. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-benzyl-1H-indol-3-yl)acetate typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-benzyl-1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Ethyl (2-benzyl-1H-indol-3-yl)acetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl (2-benzyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor for the synthesis of serotonin and melatonin.
Uniqueness
Ethyl (2-benzyl-1H-indol-3-yl)acetate is unique due to its specific structural features, including the benzyl group and ethyl acetate moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for the synthesis of novel indole derivatives with potential therapeutic applications .
Properties
CAS No. |
785815-28-3 |
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Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
ethyl 2-(2-benzyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C19H19NO2/c1-2-22-19(21)13-16-15-10-6-7-11-17(15)20-18(16)12-14-8-4-3-5-9-14/h3-11,20H,2,12-13H2,1H3 |
InChI Key |
VZSNIGKCPFTJJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(NC2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
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